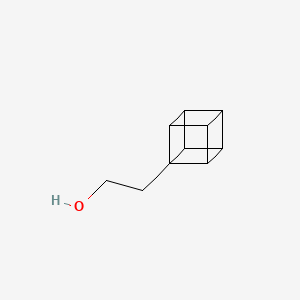

2-(Cuban-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cuban-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-2-1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDYZCGXVRDVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C12C3C4C1C5C4C3C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 Cuban 1 Yl Ethan 1 Ol and Its Analogs

Strain-Induced Reactivity and Activation in Cubane-Substituted Compounds

The high degree of ring strain in the cubane (B1203433) framework is a dominant factor in its chemical reactivity. This inherent strain can influence the behavior of both the cage itself and any appended functional groups.

The reactivity of substituted cubanes is significantly influenced by the electronic nature of the substituents. Electron-withdrawing groups can enhance the acidity of the cubane protons, facilitating metallation reactions. ic.ac.uk Conversely, electron-donating groups can influence the regioselectivity of cage-opening reactions.

The cubane cage can be considered an electron-withdrawing group, which can activate appended functional groups. For instance, the cubyl group can influence the reactivity of an adjacent alcohol. While specific studies on the activation of the hydroxyl group in 2-(cuban-1-yl)ethan-1-ol are limited, it is known that electron-rich substituents, such as alcohols, can facilitate the decomposition of the cubane cage under certain conditions. wikipedia.org This suggests a degree of electronic communication between the cubane core and the appended alcohol.

The strain of the cubane ring system does not, however, imply that standard functional group transformations are not possible. In many cases, functional groups attached to a cubane core exhibit normal reactivity. ic.ac.uk

Oxidative Transformations of Cubane Alcohols

The oxidation of alcohols is a fundamental transformation in organic chemistry. In the case of cubane-substituted alcohols, the reaction can potentially proceed at the alcohol moiety or, more uniquely, at the cubane core itself.

While the chemical oxidation of the cubane core is a challenging transformation, there is evidence of enzyme-mediated oxidation on this strained system. Biocatalytic C-H hydroxylation has emerged as a powerful tool for the functionalization of a variety of hydrocarbons, including strained cyclic systems. nih.govnih.gov Enzymes such as cytochrome P450s are known to catalyze the hydroxylation of unactivated C-H bonds. nih.govrsc.org

Although direct enzymatic oxidation of this compound has not been extensively reported, related studies on other cubane-containing molecules demonstrate the feasibility of this transformation. For instance, in metabolic studies of cubane-containing drug candidates, enzyme-mediated hydroxylation has been observed to occur directly on the cubane framework.

Isomerization Reactions of Cubane Derivatives (e.g., to Cuneanes)

One of the most characteristic reactions of cubane and its derivatives is the metal-catalyzed isomerization to their corresponding cuneane isomers. This transformation is driven by the release of a portion of the high ring strain inherent in the cubane skeleton.

The rearrangement of cubanes to cuneanes is efficiently catalyzed by silver(I) salts. chemrxiv.orgnih.gov The accepted mechanism for this transformation involves the oxidative addition of Ag(I) to a C-C bond of the cubane cage, forming a silver-containing intermediate. nih.govchemrxiv.org This is followed by the heterolytic cleavage of a C-Ag bond to generate a carbocation, which then undergoes a σ-bond rearrangement to afford the cuneane structure. nih.govchemrxiv.org

The regioselectivity of this rearrangement is highly dependent on the electronic properties of the substituents on the cubane ring. chemrxiv.orgnih.gov For cubanes bearing electron-donating groups, such as a hydroxymethyl group, the rearrangement preferentially yields 1,3-disubstituted cuneanes. chemrxiv.orgnih.gov In the case of a cubane with two hydroxymethyl groups, a 19:1 mixture of 1,3-disubstituted to 2,6-disubstituted cuneane was observed. chemrxiv.org This selectivity is attributed to the stabilization of the carbocation intermediate by the electron-donating substituent. chemrxiv.org

Computational studies have provided further insight into the mechanism, suggesting that the cleavage of the Ag-C bond proximal to the CH₂OH substituent is favored due to the stabilization of the developing positive charge. chemrxiv.org The subsequent rearrangement from the carbocation intermediate to the cuneane product is thought to be nearly barrierless. chemrxiv.org

Table 1: Regioselectivity of Silver(I)-Catalyzed Rearrangement of Substituted Cubanes

| Cubane Substituent(s) | Major Cuneane Product | Ratio (1,3- : 2,6-) | Reference |

| Two hydroxymethyl groups | 1,3-disubstituted | 19:1 | chemrxiv.org |

| Phthalimide-protected aminomethyl group | 1,3-disubstituted | 3:1 | nih.gov |

Nucleophilic and Electrophilic Reactivity of the Hydroxyl Group within the Cubane Cage Context

The hydroxyl group of an alcohol is characterized by the polarization of its C-O and O-H bonds, rendering the oxygen atom electron-rich and thus nucleophilic, while the hydrogen and carbon atoms are electrophilic. msu.edu Consequently, the hydroxyl group can participate in reactions as either a nucleophile or an electrophile. For this compound, the reactivity of its hydroxyl group is generally expected to follow these established principles of alcohol chemistry, although the steric bulk and electronic effects of the cubane cage may introduce subtle modifications. ic.ac.uk

Nucleophilic Reactivity:

The lone pairs of electrons on the oxygen atom of the hydroxyl group in this compound allow it to act as a nucleophile, attacking electron-deficient centers. Key reactions where the hydroxyl group exhibits nucleophilic character include esterification and ether synthesis.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives, such as acid chlorides, to form esters. chemguide.co.uklibretexts.org The reaction with a highly reactive acid chloride would proceed via nucleophilic acyl substitution. libretexts.org For instance, the reaction with acetyl chloride would yield 2-(cuban-1-yl)ethyl acetate. The general mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon of the acid chloride. libretexts.org

Williamson Ether Synthesis: By first converting the alcohol to its more nucleophilic alkoxide form using a strong base like sodium hydride, it can then react with an alkyl halide in an SN2 reaction to form an ether.

It is generally understood that functional groups on a cubane scaffold exhibit conventional reactivity. ic.ac.uk Therefore, the nucleophilic reactions of the hydroxyl group in this compound are anticipated to proceed under standard conditions.

Electrophilic Reactivity:

To enhance the electrophilic character of the hydroxyl group, it is typically first converted into a better leaving group. libretexts.org This is because the hydroxide (B78521) ion (OH⁻) is a strong base and, consequently, a poor leaving group. masterorganicchemistry.com

Conversion to Tosylates/Mesylates: A common strategy is the conversion of the alcohol to a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. masterorganicchemistry.comlibretexts.org This transformation converts the hydroxyl group into an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org The resulting 2-(cuban-1-yl)ethyl tosylate can then undergo SN2 reactions with a variety of nucleophiles. A key advantage of this method is that the stereochemistry at the carbon bearing the oxygen is retained during the formation of the tosylate. youtube.com

Reaction with Hydrogen Halides: In the presence of a strong acid like HBr or HCl, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). libretexts.org This creates a good leaving group (H₂O), allowing for subsequent nucleophilic substitution by the halide ion to form the corresponding 2-(cuban-1-yl)ethyl halide. For a primary alcohol like this compound, this substitution would proceed via an SN2 mechanism. msu.edu

Oxidation Reactions:

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. uomus.edu.iq

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are employed to selectively oxidize primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. chemistrysteps.comwikipedia.orgyoutube.com In this case, 2-(cuban-1-yl)acetaldehyde would be the expected product.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize a primary alcohol to a carboxylic acid. masterorganicchemistry.com

The following table summarizes the expected reactivity of the hydroxyl group in this compound based on general principles of alcohol chemistry.

| Reaction Type | Reagents | Expected Product | Role of Hydroxyl Group |

| Esterification | Carboxylic Acid/Acid Chloride | Ester | Nucleophile |

| Williamson Ether Synthesis | 1. Strong Base 2. Alkyl Halide | Ether | Nucleophile (as alkoxide) |

| Tosylation | Tosyl Chloride, Pyridine | Tosylate | Nucleophile |

| Reaction with HX | HBr, HCl | Alkyl Halide | Electrophile (after protonation) |

| Mild Oxidation | PCC, Swern Oxidation | Aldehyde | - |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | - |

Theoretical Aspects of Controlled Decomposition and Energy Release Pathways

The cubane cage is a high-energy molecule due to its significant ring strain, estimated to be around 166 kcal/mol. msu.edu This stored energy makes cubane and its derivatives attractive as potential high-energy-density materials. Theoretical studies, often employing quantum mechanics and molecular dynamics simulations, are crucial for understanding the decomposition pathways and the mechanisms of energy release.

The thermal decomposition of the parent cubane molecule is known to proceed through a series of rearrangements. The initial and rate-determining step is the cleavage of a C-C bond, leading to a diradical intermediate. This is followed by further bond cleavages and rearrangements, ultimately yielding more stable products such as cuneane, and with further energy input, cyclooctatetraene, styrene, benzene (B151609), and acetylene.

In the context of energetic materials, research has largely focused on nitro-substituted cubanes, such as octanitrocubane. For these compounds, theoretical studies have shown that the initial step in decomposition is often the cleavage of a C-NO₂ bond, which has a lower bond dissociation energy than the C-C bonds of the cage. This is then followed by the rapid collapse of the cubane skeleton, leading to the formation of a large number of gaseous products, primarily CO₂, N₂, and H₂O, and a significant release of energy.

The controlled release of energy from cubane derivatives is a key area of research. The high kinetic stability of the cubane cage means that a significant activation energy is required to initiate its decomposition. This provides a barrier to accidental detonation, making these materials potentially safer to handle than many conventional explosives. Theoretical models can predict these activation barriers and help in the design of new cubane derivatives with tailored energy release characteristics. By modifying the substituents on the cubane core, it may be possible to tune the activation energy for decomposition and the rate of energy release.

The following table outlines key theoretical parameters relevant to the decomposition and energy release of cubane.

| Parameter | Value for Cubane | Significance |

| Strain Energy | ~166 kcal/mol | High potential for energy release |

| C-H Bond Dissociation Energy | ~105 kcal/mol | - |

| C-C Bond Dissociation Energy | Varies with position | Key to initiating decomposition |

| Activation Energy for Decomposition | ~43-44 kcal/mol | Indicates high kinetic stability |

It is important to note that the values in the table are for the parent cubane molecule. The presence of the 2-hydroxyethyl substituent in this compound would lead to slight variations in these parameters, which would require specific computational studies to determine accurately.

Applications of 2 Cuban 1 Yl Ethan 1 Ol and Functionalized Cubanes in Advanced Materials and Chemical Design

Cubane (B1203433) Derivatives as Rigid Scaffolds in Supramolecular Chemistry

The rigid, well-defined structure of the cubane core is highly advantageous in supramolecular chemistry, where the precise control of molecular arrangement is paramount. ic.ac.ukresearchgate.netbris.ac.uk Unlike flexible aliphatic or aromatic linkers, the cubane cage offers fixed bond angles and distances, enabling the construction of highly ordered, predictable, and stable multidimensional structures. ic.ac.uk

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed through the self-assembly of organic building blocks via hydrogen bonding. nih.govnorthwestern.edu While offering advantages like high crystallinity and solution processability, HOFs often suffer from low thermal and chemical stability due to the relatively weak nature of hydrogen bonds. nih.govresearchgate.net

Recent research has demonstrated the use of metal-organic cubane-type units to construct more robust HOFs. For instance, a Ni₄L₄ cubane unit, where L is a benzimidazole-based ligand, has been used as a powerful subunit for building HOFs. researchgate.netfzu.edu.cn In this architecture, four Ni²⁺ ions and four ligands form the cubane core, with appended carboxylate groups providing the necessary hydrogen-bonding sites to direct the self-assembly into a stable framework. researchgate.net The use of such pre-organized, rigid units enhances the stability of the resulting HOFs. researchgate.netresearchgate.net The design principles for stable HOFs focus on maximizing the strength and number of hydrogen bonds, often by employing building blocks with multiple, strategically placed hydrogen-bonding sites. nih.govresearchgate.net

The cubane scaffold provides an unparalleled platform for positioning chemical functionalities with high precision in three-dimensional space. ic.ac.ukacs.org Its rigid framework ensures that the spatial relationship between substituents is fixed, a feature that is difficult to achieve with more flexible molecules. ic.ac.uk This property is particularly valuable in fields like medicinal chemistry and materials science, where specific geometric arrangements are required for desired interactions or properties. acs.orgnih.gov

The distance across the cubane diagonal is geometrically similar to the para-positions of a benzene (B151609) ring, making cubane an excellent bioisostere for phenyl groups. ic.ac.uknih.gov However, cubane offers the unique advantage of allowing substituents to be placed not only in a planar-like arrangement but also "above and below" that plane, opening up new possibilities for molecular design. ic.ac.ukbris.ac.uk This precise and rigid positioning allows for the creation of complex molecules with unique spatial arrangements for applications ranging from probing biological active sites to constructing novel materials. acs.org

Role in Polymer Chemistry and Nanomaterials

The incorporation of cubane units into polymers and nanomaterials imparts unique properties stemming from the cage's rigidity and high strain energy. researchgate.netsoton.ac.uk Cubane derivatives serve as building blocks for materials with enhanced thermal stability, hardness, and novel structural characteristics.

One of the most significant recent applications of cubane is its use as a precursor for carbon nanothreads. Through high-pressure, solid-state diradical polymerization, the strained C-C bonds of the cubane molecule (C₈H₈) can be opened to form an extended, one-dimensional sp³-bonded hydrocarbon network. psu.eduacs.orgcarnegiescience.edu This process typically occurs under immense pressure, which forces the cubane molecules into close proximity and initiates the polymerization. psu.edu

The resulting material is a crystalline, diamond-like molecular rod with an extraordinarily small diameter, representing one of the smallest members of the carbon nanothread family. psu.eduacs.org These nanothreads exhibit remarkable properties, including:

High Hardness: Comparable to fused quartz. psu.educarnegiescience.edunih.gov

Thermal Stability: Stable up to 300 °C. psu.educarnegiescience.edunih.gov

Exceptional Stiffness: Calculations suggest they are among the stiffest one-dimensional systems known. psu.eduacs.org

This synthesis route, which leverages the release of strain energy from a saturated molecule, opens new avenues for creating dense, sp³-bonded extended solids, a long-standing challenge in materials science. psu.eduacs.org

| Property | Observation | Reference |

|---|---|---|

| Structure | sp³-bonded, one-dimensional hydrocarbon network | psu.eduacs.org |

| Synthesis Method | High-pressure, solid-state diradical polymerization of cubane | psu.educarnegiescience.edu |

| Hardness | Comparable to fused quartz | psu.edunih.gov |

| Thermal Stability | Up to 300 °C | psu.educarnegiescience.edu |

| Predicted Stiffness | Among the stiffest 1D systems known | acs.org |

Beyond nanothreads, cubane units are employed as non-aromatic rigid spacers in various polymers and organic materials. researchgate.netsoton.ac.uk Their inclusion in a polymer backbone or as a pendant group can significantly influence the material's bulk properties. ic.ac.ukresearchgate.net For example, polyamides and polyurethanes incorporating cubane-1,4-dicarboxylic acid have been synthesized, demonstrating high thermal stability. researchgate.net

The rigidity of the cubane spacer can lead to materials with higher glass transition temperatures and improved mechanical strength compared to polymers with flexible aliphatic or semi-rigid aromatic spacers. soton.ac.uk This makes them attractive for creating materials like rigid liquid crystals, which benefit from the ordered arrangement and optical transparency afforded by the cubane building blocks. ic.ac.ukquirkyscience.com

Theoretical Design and Exploration of Cubane-Based High-Energy Density Materials (HEDMs)

The cubane skeleton is a foundational structure in the field of high-energy density materials (HEDMs). Its appeal stems from a combination of two key properties: a high positive heat of formation due to its immense ring strain (~144 kcal/mol) and a high crystal density (1.29 g/cm³). bris.ac.ukquirkyscience.comdtic.mil These characteristics mean that a large amount of energy can be stored in a small volume, a critical requirement for advanced explosives and propellants. bris.ac.ukresearchgate.net

The theoretical design of cubane-based HEDMs involves substituting the hydrogen atoms on the cubane cage with energetic functional groups, such as nitro (-NO₂) groups. prezi.com The ultimate goal in this area has been the synthesis of octanitrocubane (ONC), where all eight hydrogens are replaced. bris.ac.ukresearchgate.net Computational studies, often using Density Functional Theory (DFT), are employed to predict the performance of these designed molecules. rsc.orgbohrium.com Key predicted properties include:

Density (ρ)

Heat of Formation (HOF)

Detonation Velocity (D)

Detonation Pressure (P)

These theoretical calculations guide synthetic efforts by identifying candidates with the most promising balance of high performance and sufficient stability. rsc.orgnih.gov For example, studies on homocubane derivatives—cages closely related to cubane—have shown that these compounds can have higher densities and heats of formation compared to conventional hydrocarbon fuels, making them superior candidates for volume-limited applications. rsc.orgbohrium.com The synergy of high-performance computing and machine learning is now being used to accelerate the screening of tens of thousands of potential cubane derivatives to identify novel HEDMs. prezi.com

| Compound | Density (g/cm³) | Heat of Formation (kcal/mol) | Key Feature | Reference |

|---|---|---|---|---|

| Cubane (C₈H₈) | 1.29 | +144 | High strain, foundational structure | bris.ac.ukquirkyscience.com |

| Octanitrocubane (ONC) | ~1.98 - 2.06 | - | Highly powerful theoretical explosive | bris.ac.ukresearchgate.net |

| Homocubane Derivatives | High | High | Superior density specific impulse to conventional fuels | rsc.orgbohrium.com |

Rational Design Principles for Energetic Cubane Derivatives

The cubane skeleton is an exceptionally promising scaffold for the development of high-energy-density materials (HEDMs). Its high heat of formation and density are foundational attributes that can be enhanced through strategic functionalization. The rational design of energetic cubane derivatives is guided by several key principles aimed at maximizing performance while maintaining stability.

A primary objective is to improve the density and oxygen balance of the molecule. dtic.mil The intrinsic high density of the cubane core (approximately 1.3 g/cm³) can be further increased by the introduction of dense, energy-rich functional groups, known as explosophores. dtic.milnih.gov Groups such as nitro (-NO₂), nitramino (-NHNO₂), and azide (B81097) (-N₃) are commonly incorporated to increase molecular density and provide an internal oxygen source for combustion, which is critical for achieving a favorable oxygen balance for efficient energy release. dtic.milnih.gov For instance, derivatives like 1,4-dinitrocubane and 1,3,5,7-tetranitrocubane have been synthesized to leverage these effects. dtic.mil

While maximizing energy output is crucial, ensuring the kinetic and thermodynamic stability of these derivatives is paramount for safe handling and application. Computational chemistry plays a vital role in predicting stability. Thermodynamic stability is often evaluated by calculating bond dissociation energies (BDE), with higher BDEs indicating stronger, more stable bonds. nih.govprezi.com Kinetic stability is assessed by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap; a larger gap generally corresponds to lower chemical reactivity and greater stability. nih.govrsc.org

The ultimate goal of these design principles is to create materials with superior ballistic properties, such as high detonation velocity, detonation pressure, and specific impulse. dtic.milnih.gov Detailed computational studies, often using density functional theory (DFT) methods like B3LYP/6-311++G(d,p), are employed to predict these performance metrics before undertaking complex and hazardous syntheses. nih.govresearchgate.net These theoretical calculations have shown that many designed cubane derivatives possess ballistic properties superior to conventional fuels. nih.gov

| Compound/System | Key Design Feature | Predicted Property | Significance |

|---|---|---|---|

| 1,4-Dinitrocubane | Incorporation of nitro groups | High density, improved oxygen balance | Enhanced energetic performance over unsubstituted cubane. dtic.mil |

| 1,3,5,7-Tetranitrocubane | Multiple nitro groups at symmetric positions | Very high density and energy content | A target molecule for high-performance explosives. dtic.mil |

| Generic Functionalized Cubanes | High HOMO-LUMO Gap | Good kinetic stability | Ensures the material is stable enough for practical use. nih.gov |

| Generic Functionalized Cubanes | High Bond Dissociation Energy (BDE) | Good thermodynamic stability | Indicates resistance to premature decomposition. nih.govprezi.com |

Computational Insights into Energy Storage and Release Mechanisms

Beyond their use as explosives, cubane derivatives are being explored for reversible energy storage, particularly in Molecular Solar Thermal (MOST) systems. nih.gov These systems capture solar energy via a photochemical transformation and release it later as heat through a triggered thermal reversion. Computational methods, especially multi-configurational quantum chemistry, are indispensable for designing and understanding the potential of cubane-based MOST systems. nih.gov

The core concept involves the photoisomerization of a precursor molecule into its high-energy cubane isomer. This cubane derivative stores the solar energy within its strained chemical bonds. The energy can then be released on demand through a thermal or catalytic process that reverts the molecule to its original, more stable form. nih.gov Computational studies have shown that a tricycle diene/cubane (TOD/CUB) system can theoretically store 34.6 kcal·mol⁻¹, a significant improvement over the 22.9 kcal·mol⁻¹ stored by the benchmark norbornadiene/quadricyclane system. nih.gov

These theoretical models also provide critical insights into the energy release mechanism. For the TOD/CUB system, the release is predicted to occur in two steps (CUB → STOD → ATOD), with the initial step releasing the majority of the stored energy (27.4 kcal·mol⁻¹). nih.gov Such detailed mechanistic understanding allows researchers to fine-tune the molecular structure to control the energy release rate and activation temperature. However, these same computational tools can identify potential drawbacks, such as the formation of undesired, stable by-products that could hamper the cyclability and efficiency of a MOST system. nih.gov

| Property | Cubane-Based System (TOD/CUB) | Norbornadiene/Quadricyclane System |

|---|---|---|

| Stored Energy (Estored) | 34.6 kcal·mol⁻¹ | 22.9 kcal·mol⁻¹ |

| Storage Density (Dstorage) | 1.39 kJ·g⁻¹ | 1.04 kJ·g⁻¹ |

Data sourced from computational studies on Molecular Solar Thermal (MOST) systems. nih.gov

Cubane Scaffolds as Benzene Bioisosteres in Chemical Biology Research (Conceptual Framework)

In medicinal chemistry, the concept of bioisosterism involves substituting one part of a biologically active molecule with a structurally different group to enhance desired properties without losing efficacy. The cubane cage has emerged as an almost ideal bioisostere for the benzene ring, a ubiquitous motif in pharmaceuticals. nih.govnih.govresearchgate.net

The primary advantage of cubane is its striking geometric resemblance to benzene. It mimics the size and, crucially, the rigid spatial relationship between substituents that a benzene ring provides. nih.govresearchgate.net This allows a cubane-containing drug candidate to maintain the necessary three-dimensional shape to interact effectively with its biological target.

Despite this geometric similarity, cubane offers significant improvements in physicochemical properties. The replacement of a flat, sp²-hybridized aromatic ring with a three-dimensional, sp³-hybridized saturated cage generally leads to improved pharmacokinetic profiles. nih.govbath.ac.uk Key benefits include:

Enhanced Metabolic Stability : The C-H bonds on a cubane cage have high s-character due to ring strain, making them stronger and more resistant to metabolic breakdown by enzymes in the body. nih.govnih.govbath.ac.uk

Improved Solubility : The reduction in sp²-character often increases the solubility of a compound, which is a critical factor for drug absorption and distribution. nih.gov

Historically, the adoption of cubane in drug design was limited because synthetic routes primarily yielded mono- or 1,4-disubstituted (para) cubanes. nih.govresearchgate.netprinceton.edu This prevented the mimicry of ortho- and meta-substituted benzene rings. However, recent breakthroughs in synthetic methodology, including novel routes to 1,2- and 1,3-disubstituted cubane precursors and the development of compatible copper-photoredox cross-coupling reactions, have removed these barriers. nih.govnih.govbath.ac.uk These advances now allow for the facile synthesis of cubane-based analogs of ortho-, meta-, and para-substituted benzenes, opening the door for widespread application of this scaffold in drug discovery. nih.govbath.ac.uk

| Property | Benzene Scaffold | Cubane Scaffold |

|---|---|---|

| Hybridization | sp² | sp³ |

| Geometry | Planar, Aromatic | 3D, Saturated Cage |

| Metabolic Stability | Susceptible to oxidative metabolism | Generally enhanced due to strong C-H bonds. nih.govbath.ac.uk |

| Solubility Profile | Often lower due to planarity | Generally improved. nih.gov |

| Substituent Vectors | Ortho, Meta, Para | 1,2-, 1,3-, 1,4- disubstitution mimics benzene vectors. nih.gov |

Integration of Cubane-Derived Motifs into Complex Molecular Architectures

The rigid, well-defined structure of the cubane core makes it an exceptional building block for constructing larger, highly ordered molecular architectures. Its utility extends from creating interlocked molecules to forming novel, extended nanomaterials.

In the realm of supramolecular chemistry, cubane derivatives have been successfully used as structural replacements for traditional aromatic components. For example, cubane-1,3-dicarboxamides have been shown to act as effective isosteres for isophthalamide (B1672271) motifs in the hydrogen-bond-templated synthesis of mechanically interlocked molecules such as catenanes and rotaxanes. rsc.org This demonstrates that the cubane cage can direct the assembly of complex topologies with precision.

Perhaps the most dramatic example of cubane integration is in the synthesis of one-dimensional carbon nanothreads. Through the application of high pressure, solid-state cubane undergoes a diradical polymerization, where the strained C-C bonds of the cage open and link together to form an sp³-bonded, extended hydrocarbon network. psu.eduresearchgate.net The resulting material is a crystalline structure composed of diamond-like molecular rods, representing one of the smallest possible carbon nanothreads. psu.edunih.gov These cubane-derived nanothreads exhibit remarkable properties, including high hardness and thermal stability up to 300 °C, and are calculated to be among the stiffest one-dimensional systems known. psu.educarnegiescience.edu This process transforms a discrete molecule into a robust, ordered, low-dimensional material.

Furthermore, the cubane scaffold itself can serve as a synthetic precursor to other complex cage structures. Under silver(I)-catalysis, 1,4-disubstituted cubanes can be selectively rearranged into 2,6- or 1,3-disubstituted cuneanes, another class of strained polycyclic hydrocarbons. nih.gov This reactivity showcases the potential for cubane-derived motifs to be integrated and transformed within synthetic pathways to access diverse and complex molecular architectures.

Future Directions and Emerging Research Avenues

Exploration of Novel Functionalization Strategies for Cubane (B1203433) Alcohols

The functionalization of cubanes, particularly those bearing alcohol functionalities like 2-(Cuban-1-yl)ethan-1-ol, is a primary area of ongoing research. The high s-character of the C-H bonds in cubane makes them strong and generally unreactive, demanding innovative strategies for their activation. researchgate.net

Future strategies are moving beyond traditional methods to embrace more direct and versatile approaches. One promising avenue is the continued exploration of directed C-H functionalization . Methodologies using transition-metal catalysis to achieve ortho-C–H acetoxylation have already been demonstrated on cubane cores, providing a pathway to introduce oxygen functionalities. acs.org For a molecule like this compound, the hydroxyl group could potentially act as a directing group, guiding catalysts to functionalize specific C-H bonds on the cubane cage, a strategy that warrants further investigation.

Another key area is the use of radical-mediated reactions . The cubane C-H bond has a high bond dissociation energy (BDE) of approximately 105 kcal/mol, similar to that of methane, making hydrogen atom abstraction (HAT) challenging. researchgate.net However, recent advances have shown that electrophilic radical catalysts can successfully cleave the cubane C-H bond. researchgate.net Future work will likely focus on applying these radical-based methods to cubane alcohols, where the alcohol moiety could influence the regioselectivity of the radical abstraction. Furthermore, alcohols themselves can serve as precursors to alkyl radicals under photoredox conditions, suggesting that the ethyl alcohol side chain of this compound could be modified or used to initiate further reactions. nih.govresearchgate.net

Researchers are also exploring functionalization through cage rearrangement. For instance, cubanes containing hydroxymethyl groups have been shown to rearrange into cuneanes under specific catalytic conditions. acs.org This highlights the potential to use the inherent strain of the cubane system to access other unique polycyclic architectures starting from cubane alcohols.

Development of New Catalytic Systems for Efficient Cubane Derivatization

The development of novel catalytic systems is crucial for the selective and efficient derivatization of the cubane scaffold. While stoichiometric reactions have been historically important, catalytic methods offer greater efficiency and sustainability. researchgate.net

Transition-metal catalysis remains a cornerstone of this research. Silver(I) catalysts, for example, have proven effective in promoting the rearrangement of 1,4-disubstituted cubanes into cuneanes. acs.orgnih.gov The electronic nature of the substituents on the cubane core dictates the regioselectivity of this transformation. acs.orgchemrxiv.org Future research will likely expand the scope of metals and ligands to control different types of transformations on cubane alcohols, potentially enabling reactions that are currently inaccessible. Palladium-catalyzed cross-coupling reactions, following directed ortho-metalation, have also been used to create aryl-substituted cubanes, a technique that could be adapted for alcohol-containing substrates. researchgate.net

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis and holds significant promise for cubane chemistry. nih.gov This approach allows for the generation of cubyl radicals from C-H bonds under mild conditions. researchgate.net For example, a hydrogen atom–transfer (HAT) catalyst can abstract a hydrogen from the cubane cage, and the resulting radical can participate in various C-C bond-forming reactions. researchgate.net Dual catalytic systems that merge photoredox catalysis with other catalytic cycles, such as copper catalysis for cross-coupling, are particularly promising for functionalizing activated cubanes that are otherwise prone to decomposition. youtube.com Applying these mild, light-mediated methods to this compound could provide new pathways for alkylation, arylation, and other modifications.

| Catalytic System | Type of Transformation | Key Features | Potential Application for Cubane Alcohols |

|---|---|---|---|

| Silver(I) Catalysis (e.g., AgNO₃, AgNTf₂) | Skeletal Rearrangement | Rearranges cubane cage to cuneane; regioselectivity is dependent on electronic properties of substituents. acs.orgchemrxiv.org | Transformation of the cubane core into other strained polycyclic systems. |

| Photoredox/HAT Catalysis (e.g., TBADT) | C-H Alkylation | Generates cubyl radicals directly from C-H bonds under mild, light-mediated conditions for conjugate addition. researchgate.net | Direct attachment of alkyl chains to the cubane cage without pre-functionalization. |

| Dual Photoredox/Copper Catalysis | Cross-Coupling | Overcomes decomposition of activated cubanes often seen with traditional cross-coupling catalysts. youtube.com | Coupling of the cubane scaffold to a wide range of organic fragments. |

| Directed Transition-Metal Catalysis | C-H Functionalization | Utilizes a directing group to achieve site-selective functionalization of C-H bonds. acs.org | The alcohol moiety could act as a directing group for regioselective derivatization. |

Advanced Computational Modeling of Cubane Reactivity and Properties

Computational chemistry provides invaluable insights into the unique properties of highly strained molecules like cubane, guiding synthetic efforts and predicting reactivity. Advanced computational modeling is a key area of future research for understanding and harnessing the chemistry of cubane derivatives.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and bonding properties of cubane systems. rsc.orgresearchgate.net Theoretical studies can elucidate the effects of substituents, such as the hydroxyethyl (B10761427) group in this compound, on the reactivity of the cubane core. For example, computational models can predict how the presence of a substituent affects the electrophilicity of the active sites, making the molecule more or less prone to react with certain reagents. researchgate.net

High-level theoretical studies are also being used to precisely determine the thermochemical properties of cubane and its derivatives. acs.orgresearchgate.net Using composite methods like W1-F12, researchers can calculate fundamental values such as the gas-phase enthalpy of formation, C-H bond dissociation enthalpy (BDE), and strain energy with high accuracy. acs.orgresearchgate.net These calculations provide a quantitative understanding of cubane's thermodynamic instability and the strength of its bonds, which is critical for designing new reactions. For instance, knowing the precise BDE of the cubane C-H bond (calculated at 438.4 ± 4 kJ mol⁻¹) helps in selecting appropriate HAT catalysts for C-H functionalization. acs.org

Future computational work will likely focus on modeling reaction mechanisms and transition states for the novel catalytic systems being developed. This will allow for the rational design of catalysts and reaction conditions to improve yields and selectivities. By simulating reaction pathways, chemists can better understand the factors that control outcomes, such as the regioselectivity observed in the silver-catalyzed rearrangement of cubanes to cuneanes. acs.org

| Property | Calculated Value | Significance |

|---|---|---|

| Gas-Phase Enthalpy of Formation | 603.4 ± 4 kJ mol⁻¹ acs.orgresearchgate.net | Quantifies the high energy content stored in the cubane molecule due to its strain. |

| C-H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 kJ mol⁻¹ acs.orgresearchgate.net | Indicates a very strong C-H bond, explaining the challenge in C-H activation and guiding the design of radical-based functionalization. researchgate.net |

| Strain Energy | 667.2 kJ mol⁻¹ acs.orgresearchgate.net | Represents the immense potential energy within the cage, which can be released in reactions and drives skeletal rearrangements. |

| Gas-Phase Acidity | 1704.6 ± 4 kJ mol⁻¹ acs.org | Provides insight into the reactivity of the cubyl anion, relevant for metalation reactions. |

Expansion of Cubane-Based Architectures in Functional Materials Science

The rigid, three-dimensional structure of the cubane unit makes it an attractive building block for the construction of novel functional materials. While applications in medicinal chemistry are well-established, the expansion of cubane-based architectures in materials science is an exciting and emerging field.

One of the most promising directions is the synthesis of purely sp³-bonded, diamond-like materials . Researchers have shown that the high strain energy of cubane can be harnessed to drive its solid-state polymerization under high pressure. acs.org This process results in the formation of one-dimensional carbon scaffolds known as carbon nanothreads, which are among the stiffest 1D systems known. acs.orgcarnegiescience.edu These materials exhibit high hardness and thermal stability, making them appealing for advanced applications. acs.org Future research will focus on using substituted cubanes, potentially including derivatives of this compound, to create functionalized nanothreads with tailored electronic or optical properties.

The use of cubane derivatives as linkers in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another area of exploration. acs.orgresearchgate.net The well-defined geometry and rigidity of the cubane cage can impart a high degree of order and porosity to these extended networks. The synthesis of frameworks from cubane-based building blocks could lead to materials with unique properties for gas storage, separation, or catalysis. nih.gov

Q & A

Q. Table 1: Example NMR Data for Structural Validation

| Proton Environment | δ (ppm) | Multiplicity | Source Compound Reference |

|---|---|---|---|

| Cubane C-H | 4.2–4.5 | Singlet | (Appendix A) |

| Ethanol -OH | 1.5–2.0 | Broad |

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Compare cubane proton signals (typically singlets due to symmetry) and ethanol moiety peaks against reference data (e.g., , Appendix A).

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ or [M–H]⁻) using high-resolution MS.

- Chromatography :

- Use HPLC with a polar stationary phase (e.g., C18) and UV detection to assess purity (>95% by area).

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂O) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Emergency Procedures :

- Storage : Keep in a dry, ventilated area away from oxidizers and acids. Use amber glass bottles to prevent photodegradation .

Advanced: How do steric and electronic effects influence the reactivity of this compound in catalytic applications?

Methodological Answer:

The cubane moiety introduces significant steric hindrance and strain, which can:

- Limit Substrate Accessibility : In Cu-catalyzed oxidations (), bulky cubane groups may reduce reaction rates.

- Modulate Electronic Properties : The electron-withdrawing nature of the cubane core stabilizes transition states in SN2 reactions.

Experimental Design Tips : - Conduct kinetic studies with varying cubane substituents to isolate steric vs. electronic contributions.

- Use computational modeling (DFT) to predict reaction pathways .

Advanced: How can computational methods resolve discrepancies in spectroscopic data for cubane-based alcohols?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate expected NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to validate assignments (e.g., cubane proton shifts at ~4.3 ppm) .

- Molecular Dynamics (MD) : Simulate solvent effects on UV-Vis spectra to address batch-to-batch variability.

- Case Study : For 2-(oxetan-2-yl)ethan-1-ol (), DFT resolved conflicting NOESY correlations by modeling conformational flexibility.

Advanced: What strategies mitigate decomposition during the storage of strained alcohols like this compound?

Methodological Answer:

- Stabilization Techniques :

- Stability Monitoring :

Advanced: How can researchers address contradictory biological activity reports for cubane derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.